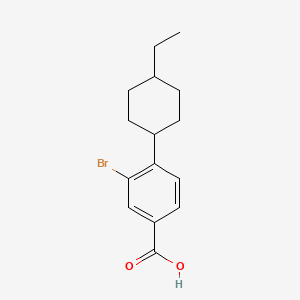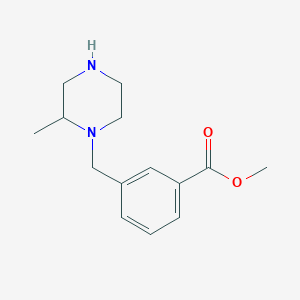![molecular formula C17H26N2O2 B3185331 Methyl 4-[(3-butylpiperazin-1-yl)methyl]benzoate CAS No. 1131622-73-5](/img/structure/B3185331.png)
Methyl 4-[(3-butylpiperazin-1-yl)methyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-[(3-butylpiperazin-1-yl)methyl]benzoate is a chemical compound with the molecular formula C17H26N2O2 and a molecular weight of 290.401 g/mol . This compound is characterized by the presence of a benzoate ester group and a piperazine ring substituted with a butyl group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-butylpiperazin-1-yl)methyl]benzoate typically involves the reaction of 4-(chloromethyl)benzoic acid methyl ester with 3-butylpiperazine. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
Methyl 4-[(3-butylpiperazin-1-yl)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where the piperazine ring is attached.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of 4-[(3-butylpiperazin-1-yl)methyl]benzoic acid.
Reduction: Formation of 4-[(3-butylpiperazin-1-yl)methyl]benzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 4-[(3-butylpiperazin-1-yl)methyl]benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and as a component in various industrial processes.
作用机制
The mechanism of action of Methyl 4-[(3-butylpiperazin-1-yl)methyl]benzoate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
Methyl 4-(piperidin-3-yl)benzoate: Similar structure but with a piperidine ring instead of a piperazine ring.
Methyl 4-[(3-methylpiperazin-1-yl)methyl]benzoate: Similar structure but with a methyl group instead of a butyl group on the piperazine ring.
Uniqueness
Methyl 4-[(3-butylpiperazin-1-yl)methyl]benzoate is unique due to the presence of the butyl-substituted piperazine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it valuable for specific research applications.
属性
CAS 编号 |
1131622-73-5 |
|---|---|
分子式 |
C17H26N2O2 |
分子量 |
290.4 g/mol |
IUPAC 名称 |
methyl 4-[(3-butylpiperazin-1-yl)methyl]benzoate |
InChI |
InChI=1S/C17H26N2O2/c1-3-4-5-16-13-19(11-10-18-16)12-14-6-8-15(9-7-14)17(20)21-2/h6-9,16,18H,3-5,10-13H2,1-2H3 |
InChI 键 |
XCVCBVGWMPTVNU-UHFFFAOYSA-N |
SMILES |
CCCCC1CN(CCN1)CC2=CC=C(C=C2)C(=O)OC |
规范 SMILES |
CCCCC1CN(CCN1)CC2=CC=C(C=C2)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















